4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride
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Overview
Description
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and hydroxyphenyl groups, and the final hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-propyl-1-piperidineethanol hydrochloride include:
- 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-methyl-1-piperidine-ethanol
- 4-Benzyl-alpha-(4-hydroxyphenyl)-beta-ethyl-1-piperidine-ethanol
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it valuable for various research and industrial applications.
Properties
CAS No. |
35133-53-0 |
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Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypentyl]phenol;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-2-6-22(23(26)20-9-11-21(25)12-10-20)24-15-13-19(14-16-24)17-18-7-4-3-5-8-18;/h3-5,7-12,19,22-23,25-26H,2,6,13-17H2,1H3;1H |
InChI Key |
RDGKSZWXBJZMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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